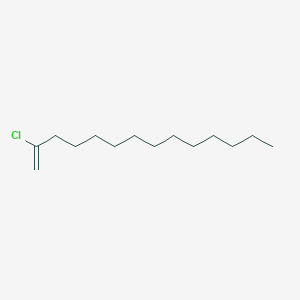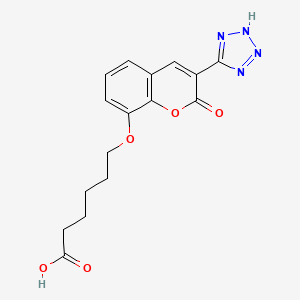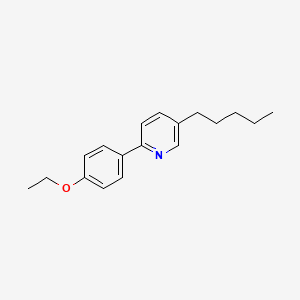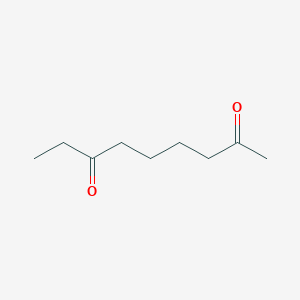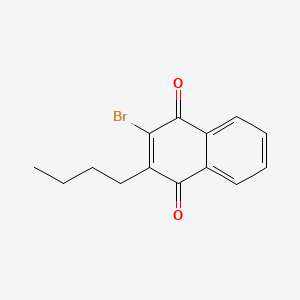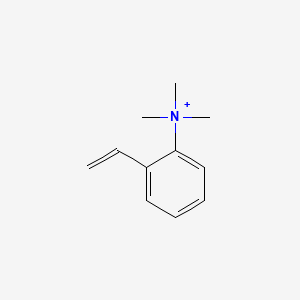
Benzamide, N,N'-1,2-phenylenebis[2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-]: is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected through a 1,2-phenylene bridge, with each benzamide group further substituted by a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] typically involves the nucleophilic substitution of suitable dihalogen precursors with nucleophiles such as sodium azide (NaN3). For instance, one method involves the double nucleophilic substitution of a dihalogen precursor with NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100°C) for an extended period (e.g., 24 hours) .
Industrial Production Methods: Industrial production methods for this compound may involve similar nucleophilic substitution reactions, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions that maximize yield and purity are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide groups can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and various halides are used under conditions such as elevated temperatures and polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Similar structure but with azidomethyl groups instead of hydroxy groups.
N,N’-1,2-Phenylenebis[4-(chloromethyl)benzamide]: Similar structure but with chloromethyl groups instead of hydroxy groups.
Uniqueness: Benzamide, N,N’-1,2-phenylenebis[2-hydroxy-] is unique due to the presence of hydroxy groups, which impart distinct chemical reactivity and potential biological activities compared to its analogs with different substituents.
Eigenschaften
| 103528-00-3 | |
Molekularformel |
C20H16N2O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-hydroxy-N-[2-[(2-hydroxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H16N2O4/c23-17-11-5-1-7-13(17)19(25)21-15-9-3-4-10-16(15)22-20(26)14-8-2-6-12-18(14)24/h1-12,23-24H,(H,21,25)(H,22,26) |
InChI-Schlüssel |
MOFNUXXPJOXEQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)

